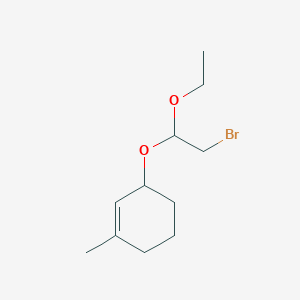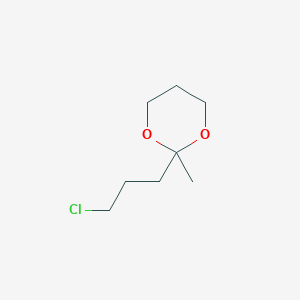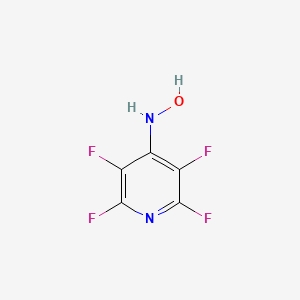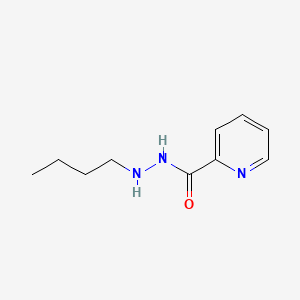
Picolinic acid, 2-butylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinic acid, 2-butylhydrazide is a derivative of picolinic acid, which is an organic compound with the formula C₆H₅NO₂ Picolinic acid itself is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of picolinic acid, 2-butylhydrazide typically involves the reaction of picolinic acid with 2-butylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Picolinic acid, 2-butylhydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of hydrazide derivatives.
Applications De Recherche Scientifique
Picolinic acid, 2-butylhydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: Picolinic acid derivatives are used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of picolinic acid, 2-butylhydrazide involves its interaction with various molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the replication of certain viruses and modulate immune responses. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with viral entry and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Picolinic acid, 2-butylhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from its isomers and other derivatives.
Propriétés
Numéro CAS |
100133-26-4 |
|---|---|
Formule moléculaire |
C10H15N3O |
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
N'-butylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-8-12-13-10(14)9-6-4-5-7-11-9/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
Clé InChI |
XGHCVJBXTZGIHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNNC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


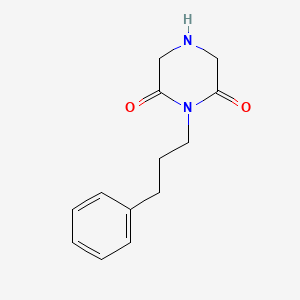

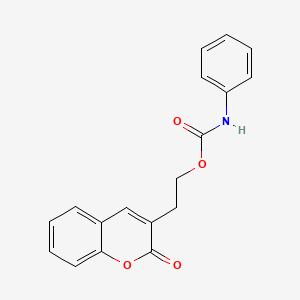
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
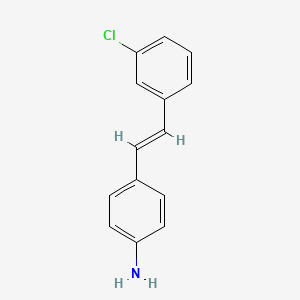
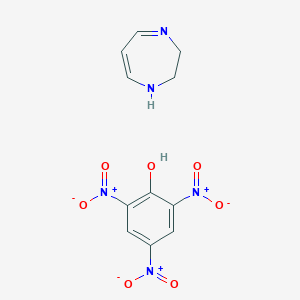
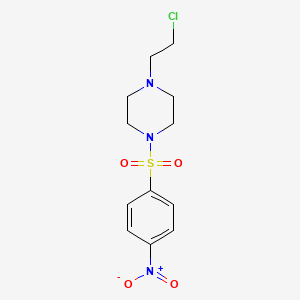
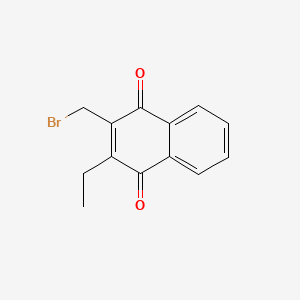
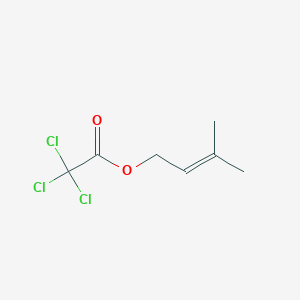
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
